molecular formula C25H26N4OS B2761726 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine CAS No. 433324-84-6

4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2761726
CAS No.: 433324-84-6
M. Wt: 430.57
InChI Key: UYBVJTKYTNTUMY-UHFFFAOYSA-N
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Description

4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine is a synthetic small molecule featuring a thieno[2,3-d]pyrimidine core, a scaffold recognized as a privileged structure in medicinal chemistry due to its resemblance to biological purine bases . This compound is of significant interest in early-stage drug discovery, particularly as its structural framework is associated with potent biological activities. The thieno[2,3-d]pyrimidine scaffold is a well-documented bioisostere of quinazoline, a structure found in several established kinase inhibitors, suggesting potential utility in oncology research for developing anti-proliferative agents . Furthermore, derivatives of this core structure have been investigated as potent and selective antagonists or inverse agonists for the human A 2A adenosine receptor (A 2A AR) . A 2A AR antagonism is a promising therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, and for cancer immunotherapy, where it may help to overcome tumor-mediated immunosuppression . The piperazine moiety incorporated into this compound is a common feature in pharmacologically active molecules, often employed to optimize physicochemical properties and serve as a key structural element for interaction with target proteins . This product is intended for research purposes, such as in vitro binding assays, functional activity studies, and as a building block in structure-activity relationship (SAR) campaigns. It is supplied as a solid and requires proper handling in a controlled laboratory environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c1-19-7-9-21(10-8-19)30-16-15-28-11-13-29(14-12-28)24-23-22(20-5-3-2-4-6-20)17-31-25(23)27-18-26-24/h2-10,17-18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBVJTKYTNTUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the phenyl group to the thienopyrimidine core.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Substitution with 4-Methylphenoxyethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2-(4-methylphenoxy)ethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thienopyrimidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the piperazine ring or the thienopyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Reduced derivatives with amine or alkane groups.

    Substitution: Substituted derivatives with various functional groups attached to the phenyl or piperazine rings.

Scientific Research Applications

Physico-Chemical Properties

The compound exhibits properties typical of thieno[2,3-d]pyrimidines, such as solubility in organic solvents and moderate stability under physiological conditions. These characteristics are crucial for its potential use in pharmacological applications.

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of thieno[2,3-d]pyrimidines possess significant anticancer and antimicrobial activities.

Anticancer Activity

Studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation. For instance:

  • Case Study : A derivative similar to the compound under discussion demonstrated efficacy against various cancer cell lines, including breast and lung cancer. The mechanism involved the inhibition of specific kinases associated with cancer progression .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of thieno[2,3-d]pyrimidines:

  • Case Study : In vitro studies indicated that compounds with similar structures exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Neuropharmacology

The piperazine component suggests potential applications in neuropharmacology:

  • Case Study : Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position them as candidates for treating disorders such as depression and anxiety .

Synthesis and Modification

The synthesis of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine can be achieved through various chemical reactions involving starting materials that are readily available in the laboratory setting.

Synthetic Pathways

  • Methodology : A common synthetic route involves the condensation of appropriate piperazine derivatives with thieno[2,3-d]pyrimidine precursors. This reaction typically requires specific catalysts or reagents to enhance yield and selectivity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the pharmacological profile of this compound:

  • Variations in substituents on the thieno and piperazine rings have been explored to enhance potency and selectivity against target receptors or enzymes.

Mechanism of Action

The mechanism of action of 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The thieno[2,3-d]pyrimidine scaffold is shared among several analogs, but substitutions at positions 4 and 5 critically influence biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Compound Name Position 5 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine Phenyl 4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl ~495 (estimated) N/A (Theoretical) Target
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine 5-Phenyl, 6-Methyl 4-(3,4-Dichlorophenyl)piperazin-1-yl ~526 (estimated) Enhanced lipophilicity, potential CNS activity
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 4-Chlorophenyl 4-(3-Methylphenyl)piperazin-1-yl ~476 (estimated) Moderate antimicrobial activity
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives N/A Varied piperazine/morpholine substituents 494–550 (reported) Kinase inhibition (e.g., PI3K/mTOR)

Substituent Effects on Pharmacokinetics and Activity

Piperazine Modifications
  • Target Compound: The 2-(4-methylphenoxy)ethyl group introduces a flexible ethylene linker and a phenoxy moiety, enhancing solubility compared to aromatic substituents (e.g., dichlorophenyl in ). This may improve bioavailability and reduce metabolic instability .
  • Chlorophenyl Analogs: Compounds like 5-(4-chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine exhibit higher lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity.
Thieno[2,3-d]pyrimidine Core Modifications
  • Triazole-Methoxy Derivatives : Compounds in with 1,2,3-triazole-methoxy groups show broad-spectrum antibacterial activity (MIC: 2–16 µg/mL against S. aureus and E. coli), suggesting that electron-rich substituents at position 4 enhance microbial targeting .

Biological Activity

The compound 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine is a synthetic derivative featuring a thieno[2,3-d]pyrimidine core, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing knowledge on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₂N₄O
  • Molecular Weight : 306.40 g/mol
  • CAS Number : Not specifically listed but can be derived from related compounds.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonergic and dopaminergic pathways. The piperazine moiety is known for its ability to modulate receptor activity, which is crucial for its pharmacological effects.

Key Mechanisms:

  • Serotonin Reuptake Inhibition : Similar compounds have shown potential as serotonin-selective reuptake inhibitors (SSRIs), suggesting that this compound may also enhance serotonergic transmission, thereby exerting antidepressant and anxiolytic effects .
  • Dopaminergic Activity : The structure suggests potential interaction with dopamine receptors, which could contribute to its efficacy in treating mood disorders.

Anxiolytic and Antidepressant Effects

Recent studies have indicated that compounds with similar structures exhibit significant anxiolytic and antidepressant activities. For example, research involving piperazine derivatives has demonstrated their ability to interact with the GABAA receptor and serotonin receptors, leading to enhanced mood regulation .

Antimicrobial Activity

Preliminary studies suggest that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties. Compounds structurally related to our target compound have shown promising results against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

  • Anxiolytic Activity Study :
    • A study evaluated the anxiolytic-like effects of a related compound in male Swiss mice using behavioral tests such as the elevated plus maze and forced swimming test. Results indicated significant anxiolytic activity at specific dosages, which were mediated by serotonergic pathways .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial properties of thieno[2,3-d]pyrimidine derivatives. The study reported effective inhibition against several bacterial strains at micromolar concentrations, suggesting that our target compound may exhibit similar properties .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectsReference
AnxiolyticLQFM192Significant reduction in anxiety-like behavior
AntidepressantPiperazine DerivativesEnhanced mood regulation
AntimicrobialThieno DerivativesBroad spectrum antibacterial activity

Q & A

Q. What are the optimal synthetic routes for preparing 4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5-phenylthieno[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the construction of the thieno[2,3-d]pyrimidine core. A common approach includes:

Core Formation : Condensation of substituted thiophene derivatives with amidines or cyanamide under acidic conditions.

Piperazine Substitution : Introducing the piperazine moiety via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling, depending on the leaving group (e.g., chloride) on the pyrimidine ring .

Phenoxyethyl Functionalization : Alkylation of the piperazine nitrogen with 2-(4-methylphenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (80–120°C for coupling steps), and catalyst selection (e.g., Pd catalysts for cross-coupling) .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% by area normalization). Mobile phases often combine acetonitrile and ammonium acetate buffer .
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions, with characteristic peaks for the thieno[2,3-d]pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calculated for C₂₆H₂₇N₄O₂S: 459.18 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :
  • Variable Substituent Analysis : Systematically modify the 4-methylphenoxyethyl or phenyl groups to evaluate their impact on target affinity. For example, replacing the 4-methyl group with halogens may enhance binding to serotonin receptors but reduce kinase inhibition .
  • Assay Standardization : Control variables such as buffer pH (e.g., 7.4 vs. 6.8), ion concentration (Mg²⁺/Ca²⁺), and cell membrane composition (e.g., HEK293 vs. CHO cells) to isolate confounding factors .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies, prioritizing assays with validated positive controls (e.g., known dopamine D3 antagonists) .

Q. What computational strategies predict the binding affinity of this compound to dopamine receptors?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and dopamine D3 receptor (PDB ID: 3PBL). Key residues (e.g., Asp110, Ser196) should show hydrogen bonding with the piperazine nitrogen or pyrimidine oxygen .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
  • Free Energy Calculations : Apply MM/GBSA to estimate binding free energy (ΔG), with values ≤-40 kcal/mol suggesting high affinity .

Q. How does modifying the phenoxyethyl substituent affect selectivity for kinase vs. GPCR targets?

  • Methodological Answer :
  • Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, CDK2) using ATP-competitive assays. Bulkier substituents (e.g., 4-tert-butylphenoxy) may reduce kinase inhibition due to steric hindrance in the ATP-binding pocket .
  • GPCR Selectivity : Radioligand binding assays (e.g., ³H-spiperone for D2/D3 receptors) reveal that electron-withdrawing groups (e.g., 4-fluorophenoxy) enhance GPCR affinity by stabilizing π-π interactions with aromatic receptor residues .
  • Computational Descriptors : Calculate partition coefficients (cLogP) and polar surface area (PSA) to correlate hydrophobicity with blood-brain barrier permeability, critical for CNS targets .

Data Analysis and Optimization

Q. What experimental designs minimize off-target effects in in vivo models?

  • Methodological Answer :
  • Dose Escalation Studies : Administer the compound at 1, 5, and 10 mg/kg in rodent models, monitoring biomarkers (e.g., plasma prolactin for D2 antagonism) to establish therapeutic windows .
  • Metabolite Profiling : Use LC-MS/MS to identify major metabolites. N-oxidation of the piperazine ring is a common pathway that may reduce efficacy .
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions. Piperazine-containing compounds often inhibit CYP2D6 at IC₅₀ <1 μM .

Contradiction Resolution

Q. How can conflicting cytotoxicity data in cancer cell lines be reconciled?

  • Methodological Answer :
  • Cell Line Authentication : Ensure lines (e.g., MCF-7, HeLa) are verified via STR profiling to rule out cross-contamination .
  • Proliferation Assay Calibration : Normalize results to ATP content (via CellTiter-Glo) rather than manual cell counting to reduce variability .
  • Hypoxia Mimicry : Compare cytotoxicity under normoxia (21% O₂) vs. hypoxia (1% O₂), as thieno[2,3-d]pyrimidines may exhibit oxygen-dependent pro-apoptotic effects .

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